molecular formula C19H17N3O4 B14988316 N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14988316
M. Wt: 351.4 g/mol
InChI Key: YPOPUPFWYZZFKJ-UHFFFAOYSA-N
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Description

N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine-based heterocyclic compound featuring two 4-methoxyphenyl substituents at the 1- and N-positions, a 4-oxo-1,4-dihydropyridazine core, and a carboxamide group at position 3. The molecular formula is C₂₀H₁₈N₃O₄, with a molecular weight of 364.37 g/mol.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N,1-bis(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-25-15-7-3-13(4-8-15)20-19(24)18-17(23)11-12-22(21-18)14-5-9-16(26-2)10-6-14/h3-12H,1-2H3,(H,20,24)

InChI Key

YPOPUPFWYZZFKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and solvents, as well as advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form hydroxyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related derivatives:

Compound Name Core Structure Substituents Molecular Weight (g/mol) LogP* Solubility Synthesis Yield
Target Compound Pyridazine N,1-bis(4-methoxyphenyl), carboxamide 364.37 ~2.5 Moderate (DMSO) Not reported
Naphthyridine-3-carboxamide (Compound 67) Naphthyridine 1-Pentyl, N3-adamantyl 421.58 ~5.0 Low (CH₂Cl₂) 25%
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid Quinoline Carboxylic acid, no aryl substituents 189.17 ~1.2 High (aqueous) Not reported
Ivacaftor (CFTR modulator) Quinoline 4-Methoxyphenyl, ketone, cyclopropyl 392.45 ~3.8 Moderate (lipids) Commercial

*LogP estimated using fragment-based methods.

Key Observations:
  • Core Heterocycle Influence: The pyridazine core in the target compound is electron-deficient compared to quinoline or naphthyridine, which may alter binding interactions in biological targets (e.g., enzymes or receptors). Quinoline derivatives (e.g., ivacaftor) often exhibit high solubility when functionalized with ionizable groups (e.g., carboxylic acid), whereas the target’s carboxamide and methoxy groups limit aqueous solubility .
  • Substituent Effects: The 4-methoxyphenyl groups in the target compound enhance lipophilicity (LogP ~2.5) relative to unsubstituted quinolines but reduce it compared to bulky adamantyl/pentyl-substituted naphthyridines (LogP ~5.0) . The carboxamide group may improve metabolic stability over ester or carboxylic acid functionalities, as seen in ivacaftor’s design .

Biological Activity

N,1-bis(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

PropertyDetails
Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name This compound
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OCC

The presence of methoxy groups is critical as they enhance the lipophilicity and biological activity of the compound.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Antiproliferative Activity : This compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, in studies involving the MDA-MB-231 breast cancer cell line, derivatives with methoxy substitutions showed improved inhibitory concentrations (IC50 values) compared to their non-substituted counterparts .
  • Calcium Channel Modulation : Similar compounds have been shown to bind to L-type calcium channels, suggesting that this compound may also exhibit cardiovascular activity .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its derivatives:

  • Anticancer Activity :
    • A study on pyridine derivatives indicated that modifications such as methoxy and hydroxyl groups significantly decreased IC50 values in various cancer cell lines. For example, compounds with dual substitutions exhibited IC50 values as low as 0.0046 mM against MDA-MB-231 cells .
  • Antimicrobial Properties :
    • Research has suggested that similar dihydropyridazine compounds exhibit antimicrobial activities against various pathogens, indicating potential applications in treating infections .
  • Structure-Activity Relationship (SAR) :
    • The introduction of electron-donating groups like methoxy has been linked to enhanced biological activity. The SAR analysis indicates that the positioning and nature of substituents play a crucial role in modulating the compound's efficacy .

Case Study 1: Antiproliferative Effects

In a comprehensive study involving multiple derivatives of this compound, it was found that:

  • Compounds with additional hydroxyl groups showed enhanced antiproliferative effects.
  • The most potent derivative had an IC50 value of 0.021 μM against Hep2 cells, suggesting strong potential for further development in cancer therapeutics .

Case Study 2: Cardiovascular Applications

A review highlighted the multifunctional nature of dihydropyridine derivatives, including this compound. These compounds have been associated with:

  • Modulating calcium influx in cardiac tissues.
  • Potential use in managing hypertension and other cardiovascular diseases due to their ability to relax vascular smooth muscle .

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